REACTION_CXSMILES
|
[H-].[Na+].[C:3]1([CH3:10])[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:11][C:12]([CH3:17])=[CH:13][C:14](Cl)=[O:15].[Al+3].[Cl-].[Cl-].[Cl-]>CCCCCC.C1COCC1.C(Cl)Cl>[O:15]=[C:14]1[CH2:13][C:12]([CH3:17])([CH3:11])[C:7]2[C:8](=[C:3]([CH3:10])[CH:4]=[CH:5][CH:6]=2)[O:9]1 |f:0.1,4.5.6.7|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=CC(=O)Cl)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting white slurry was stirred at room temperature for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
slowly quenched with water
|
Type
|
EXTRACTION
|
Details
|
The mixture was then extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine, water
|
Type
|
CUSTOM
|
Details
|
dried over MGSO4
|
Type
|
FILTRATION
|
Details
|
After filtration and removal of the solvent
|
Type
|
CUSTOM
|
Details
|
a yellow oil was obtained (10.44 g)
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 12 h
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with NaHCO3 (sat), brine, water
|
Type
|
CUSTOM
|
Details
|
finally dried over MgSO4After removal of the drying agent and solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel, ethyl acetate/hexane 1/9)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1OC2=C(C=CC=C2C(C1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.408 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |